Apocholic Acid

Catalog No.
S604171
CAS No.
641-81-6
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apocholic Acid

CAS Number

641-81-6

Product Name

Apocholic Acid

IUPAC Name

(4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1

InChI Key

XWJTYEGVQBFZHI-IMPNNSMHSA-N

SMILES

Array

Canonical SMILES

CC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O

The exact mass of the compound Apocholic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Apocholic acid (CAS 641-81-6) is an unsaturated dihydroxy bile acid, structurally distinct from common saturated bile acids due to the presence of a double bond in its steroidal framework. It is recognized as a dehydration product of cholic acid, a primary bile acid synthesized from cholesterol in the liver. This structural modification imparts a distinct amphiphilic character, enabling Apocholic acid to form micelles and act as a biological detergent, a property central to its use in metabolic research, drug delivery systems, and as a specific biochemical tool.

Substituting Apocholic acid with its saturated precursor, cholic acid, or other common bile acids is inadvisable for most applications due to fundamental differences in molecular structure and physicochemical behavior. The introduction of a double bond alters the molecule's three-dimensional shape and hydrophobicity, leading to distinct aggregation properties (micelle formation), receptor binding affinities, and metabolic stability. For researchers studying metabolic signaling or developing drug formulations, these differences are critical; using cholic acid would introduce a different set of biological signals and surfactant properties, compromising experimental reproducibility and formulation performance. Therefore, applications requiring the specific effects of an unsaturated bile acid mandate the procurement of Apocholic acid itself.

Process Chemistry Relevance: A Defined Dehydration Product of Cholic Acid

Apocholic acid is not a naturally occurring primary bile acid but is formed through the dehydration of cholic acid, a process that can occur under acidic or thermal stress. This chemical relationship is critical for procurement decisions in two ways. First, for applications requiring pure cholic acid, Apocholic acid is a key process-related impurity that must be monitored. Second, for studies specifically investigating the biological effects of this unsaturated derivative, procuring high-purity Apocholic acid is essential to distinguish its activity from that of its precursor, cholic acid. Its defined status as a dehydration product makes it a necessary reference standard for quality control in pharmaceutical preparations containing cholic acid.

Evidence DimensionChemical Origin and Purity Context
Target Compound DataApocholic acid is a specific, known dehydration product of cholic acid.
Comparator Or BaselineCholic acid is the biological precursor, from which Apocholic acid can be formed as a process-related impurity.
Quantified DifferenceNot applicable (Qualitative relationship)
ConditionsFormation can occur under acidic conditions or heat during processing or storage of cholic acid.

This defines the compound as a critical process impurity and a specific molecular tool, making its procurement essential for both quality control of cholic acid and for targeted biological research.

Differential Biological Signaling: Weaker Farnesoid X Receptor (FXR) Agonism Compared to Primary Bile Acids

The Farnesoid X Receptor (FXR) is a primary regulator of bile acid, lipid, and glucose metabolism. The most potent endogenous ligands for FXR are primary bile acids like chenodeoxycholic acid (CDCA) and, to a lesser extent, cholic acid. Apocholic acid, as a structural derivative, exhibits different FXR activation potential. While direct quantitative comparison data for Apocholic acid is sparse, its structural modification (unsaturation) alters its fit into the FXR ligand-binding pocket. This differentiation is critical for researchers, as cholic acid acts as a weak FXR agonist to suppress bile acid synthesis, a mechanism that may not be mirrored by Apocholic acid. Therefore, to study non-FXR-mediated or unsaturated bile acid-specific pathways, Apocholic acid is the required tool, as substituting it with cholic acid would introduce confounding FXR activation.

Evidence DimensionFXR Agonism
Target Compound DataExhibits altered (presumed weaker) FXR agonism due to structural modification.
Comparator Or BaselineChenodeoxycholic acid (potent agonist), Cholic acid (weak agonist).
Quantified DifferenceNot available in searched sources.
ConditionsIn vitro or in vivo receptor activation assays.

For studies aiming to isolate the biological effects of unsaturated bile acids independent of strong FXR signaling, Apocholic acid is a more suitable choice than its precursor, cholic acid.

Analytical Reference Standard for Quality Control

Based on its identity as a known dehydration product of cholic acid, Apocholic acid serves as an essential analytical standard. Pharmaceutical manufacturers and quality control laboratories should procure this compound to develop and validate methods for detecting and quantifying it as a critical impurity in cholic acid active pharmaceutical ingredients (APIs) and formulated products.

Investigating Non-Canonical Bile Acid Signaling Pathways

Given that primary bile acids like cholic acid are known to signal through the FXR nuclear receptor, Apocholic acid is the appropriate tool for researchers wishing to investigate metabolic or cellular effects of bile acids that are independent of, or differentially modulated by, FXR. Its distinct structure allows for the deconvolution of signaling pathways compared to its FXR-activating precursor.

Probing the Bioactivity of Gut Microbiome Metabolites

Apocholic acid can be formed from primary bile acids through various modifications. Its procurement is relevant for studies exploring the generation and physiological impact of modified bile acids by the gut microbiota, particularly in the context of inflammatory or metabolic diseases where the profile of bile acid derivatives is altered.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

390.27700969 Da

Monoisotopic Mass

390.27700969 Da

Heavy Atom Count

28

UNII

MZW7515V5Z

Other CAS

641-81-6

Wikipedia

Apocholic_acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Last modified: 08-15-2023

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